molecular formula C19H14O B14019264 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one

1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one

Cat. No.: B14019264
M. Wt: 258.3 g/mol
InChI Key: VIBOHYNVPMAGFY-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one is an organic compound with a complex structure that includes a phenylethynyl group and a butadienone moiety

Preparation Methods

The synthesis of 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one typically involves a series of chemical reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to form the phenylethynyl group . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butadienone moiety to a more saturated form.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can form π-π interactions with aromatic amino acids in proteins, while the butadienone moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one can be compared with other phenylethynyl-containing compounds such as:

Properties

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C19H14O/c1-3-7-19(20)18-13-10-15(2)14-17(18)12-11-16-8-5-4-6-9-16/h4-10,13-14H,1H2,2H3

InChI Key

VIBOHYNVPMAGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=C=C)C#CC2=CC=CC=C2

Origin of Product

United States

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